Cy-vBRIDP

Übersicht

Beschreibung

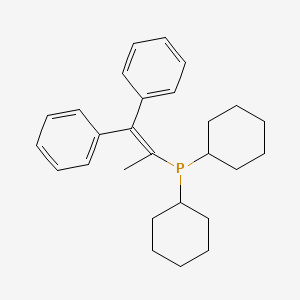

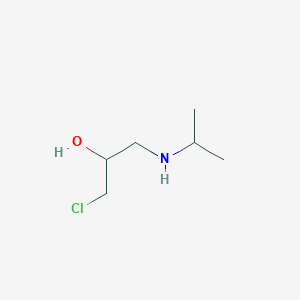

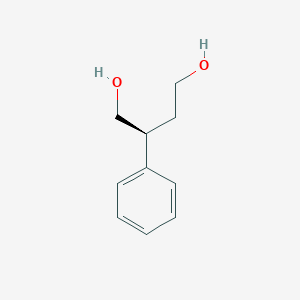

Cy-vBRIDP, also known as Dicyclohexyl(1-methyl-2,2-diphenylvinyl)phosphine or 2-(Dicyclohexylphosphino)-1,1-diphenyl-1-propene, is a phosphine ligand . It has an empirical formula of C27H35P and a molecular weight of 390.54 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phosphorus atom bonded to a vinyl group (1-methyl-2,2-diphenylvinyl) and two cyclohexyl groups . The InChI string representation of its structure isInChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 . Chemical Reactions Analysis

This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Its melting point is between 124-130 °C . It has a high logP value of 7.8, indicating that it is very hydrophobic .Wissenschaftliche Forschungsanwendungen

Mitochondrial Research and Disease Modeling

Cybrid technology, involving the creation of cytoplasmic hybrids (cybrids), has been instrumental in mitochondrial research, particularly in understanding mitochondrial DNA (mtDNA) mutations and their impacts. This technique allows the expression of selected mtDNA sequences against a fixed nuclear DNA background. Studies using cybrids have provided insights into the effects of mtDNA mutations on mitochondrial biochemistry, mtDNA-nDNA compatibility, and the integrity of mtDNA in individuals without previously defined mtDNA mutations. These insights have been valuable in understanding mtDNA genotype-functional phenotype relationships in various mitochondriopathies (Swerdlow, 2007) (Wilkins, Carl, & Swerdlow, 2014).

Ethical Aspects of Cybrid Research

The ethical challenges of cybrid research, particularly in the context of cytoplasmic hybrid embryos, have been a topic of discussion. Addressing these ethical considerations is crucial for advancing research in this area while adhering to ethical standards (Camporesi & Boniolo, 2008).

Mitochondrial Replacement Therapy

Cybrid technology has been used in mitochondrial replacement therapy, particularly in the context of diseases like Leber's hereditary optic neuropathy (LHON). This involves replacing pathogenic mtDNA mutations with wildtype mtDNA, demonstrating the potential for therapeutic interventions in mitochondrial diseases (Wong et al., 2017).

Cancer Research

Cybrid models have also been employed in cancer research to study the role of mitochondria in tumor properties and metastasis. Studies have shown how the introduction of non-cancerous mitochondria into cancer cells can reverse various oncogenic characteristics, highlighting the significance of mitochondrial-nuclear cross-talk in cancer therapy (Kaipparettu et al., 2013).

Plant Breeding and Agriculture

In agriculture, cybrid technology has been used to create cybrids in citrus plants, offering insights into how genome rearrangement and cell compartment interplay affect plant physiology and performance. This has implications for plant breeding and developing varieties adaptable to a wide range of conditions (Faddetta et al., 2018).

Toxicology

Cybrid models are also proposed for studying toxicologic poisoning. This application of mitochondrial medicine can potentially advance the understanding of bioenergetics in various disease states, including toxicologic conditions (Jang, Lampe, & Becker, 2015).

Pathological Cell Process Modeling

Modeling pathological processes in cells using cybrids is a promising approach for understanding the dysfunction of the mitochondrial genome and molecular cellular pathological processes. This can aid in the development of therapeutic approaches for various human diseases (Sazonova et al., 2018).

Wirkmechanismus

Target of Action

This compound is a type of phosphine ligand . Ligands are molecules that bind to other (usually larger) molecules, and phosphine ligands, in particular, are known for their role in palladium-catalyzed coupling reactions . The primary targets of this compound are palladium species involved in these reactions .

Mode of Action

The interaction of this compound with its targets involves the formation of a catalyst system. This system effectively catalyzes coupling reactions of a wide range of aryl halides with arylboronic acids, amines, and aryl ketones . The unique structure of this compound, which provides high electron density on phosphorus, enhances the initial oxidative addition to the aryl halide and the final reductive elimination step of the catalytic cycle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway. This pathway involves the formation of carbon-carbon and carbon-nitrogen bonds, which are key steps in the synthesis of many types of natural products, fine chemicals, pharmaceutical intermediates, and polymers . The use of this compound enhances the efficiency of these reactions, particularly when using less active aryl chlorides .

Result of Action

The molecular effect of this compound’s action is the facilitation of bond formation in cross-coupling reactions . On a cellular level, this can lead to the synthesis of a wide variety of compounds, depending on the specific reactants used. These compounds can have various effects, from serving as building blocks in polymer production to acting as active pharmaceutical ingredients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability in air is due to its unique structure that prevents oxidation to phosphine oxides . The efficiency of the reactions it catalyzes can also be affected by factors such as temperature and the presence of other substances in the reaction mixture . .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Cy-vBRIDP plays a significant role in biochemical reactions, particularly in catalysis. It is known to interact with various enzymes and proteins, facilitating reactions such as Buchwald-Hartwig cross-coupling, Heck reaction, Hiyama coupling, Negishi coupling, Sonogashira coupling, Stille coupling, and Suzuki-Miyaura coupling . The nature of these interactions involves the formation of complexes with transition metals, which then act as catalysts to accelerate the reaction rates. This compound’s ability to stabilize these metal complexes makes it a valuable tool in synthetic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments may lead to its degradation, reducing its effectiveness in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, with some changes in gene expression and metabolic activity persisting even after the compound is no longer present.

Eigenschaften

IUPAC Name |

dicyclohexyl(1,1-diphenylprop-1-en-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35P/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-3,6-9,14-17,25-26H,4-5,10-13,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSBPYCREGBACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475778 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

384842-24-4 | |

| Record name | Cy-vBRIDP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitrobenzo[d]isoxazol-3-ol](/img/structure/B1601002.png)

![(4'-Chloro-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1601015.png)

![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)